N-(5-Amino-2-fluorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide
Overview
Description
“N-(5-Amino-2-fluorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide” is a complex organic compound. It contains an amino group (-NH2), a fluorine atom, two tert-butyl groups, a phenoxy group (a phenol ether), and an acetamide group (an acetic acid amide) .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the tert-butyl groups could be introduced using a method similar to the one described in a study on the synthesis of tertiary butyl esters . The amino group might be introduced using a method similar to the one described in a study on the synthesis of N-nitroso compounds from secondary amines .
Scientific Research Applications
Radioligand Development for Peripheral Benzodiazepine Receptor
N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide, a related compound, was evaluated as a potent ligand for the peripheral benzodiazepine receptor (PBR). This compound demonstrated slower metabolic rate in vivo due to deuterium substitution, making it a potential radioligand for PBR imaging in neurological and psychiatric disorders (Zhang et al., 2005).
Synthesis of Novel Acetamides for Various Applications
A study on the synthesis and characterization of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, using similar chemical structures, was conducted. These novel compounds could have potential applications in various fields, including material science and pharmaceuticals (Yang Man-li, 2008).
Herbicidal Activity
Research on N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides showed significant herbicidal activities against dicotyledonous weeds. These compounds were synthesized from materials like 4-fluoro-aniline, indicating potential agricultural applications (Wu et al., 2011).
Hydrogen Bond Studies
Research into substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, which have structural similarities, focused on their hydrogen-bonding patterns. These studies are crucial for understanding the molecular interactions in these compounds, which can influence their potential applications in pharmaceuticals and materials science (Romero & Margarita, 2008).
Synthesis for Potential Pharmaceutical Applications
Another study focused on the synthesis and pharmacological assessment of novel acetamide derivatives, including compounds like N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide. These compounds were evaluated for cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, suggesting potential pharmaceutical applications (Rani et al., 2016).
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2,4-ditert-butylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O2/c1-21(2,3)14-7-10-19(16(11-14)22(4,5)6)27-13-20(26)25-18-12-15(24)8-9-17(18)23/h7-12H,13,24H2,1-6H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMGYHKKBJWARS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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